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Compound of Interest

Compound Name: Glycine sodium

Cat. No.: B1309317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the use of glycine as an

elution buffer in Protein A and Protein G affinity chromatography for the purification of

antibodies.

Introduction
Protein A and Protein G affinity chromatography are widely used methods for the purification of

monoclonal and polyclonal antibodies from various sources, including serum, ascites, and cell

culture supernatant.[1][2] The principle of this technique relies on the high affinity of Protein A

and Protein G for the Fc region of immunoglobulins.[3] After the antibody-containing sample is

loaded onto the column and washed, the bound antibodies are eluted by disrupting the

interaction between the antibody and the affinity ligand.

A common and effective method for elution is the use of a low pH buffer, with glycine-HCl being

a popular choice.[1][4] The low pH of the glycine buffer alters the charges on both the antibody

and Protein A/G, weakening their interaction and allowing for the release of the purified

antibody.[5] This method is advantageous because it is generally gentle on the antibody, and

the affinity matrix can often be regenerated and reused. However, careful handling and

immediate neutralization of the eluted fractions are crucial to prevent acid-induced denaturation

and aggregation of the antibody.[1][2][4]
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Key Considerations for Glycine Elution
Several factors should be considered when using a glycine-based elution strategy to ensure

optimal recovery of active, purified antibodies.

1. pH of the Elution Buffer: The most common pH range for glycine elution buffers is between

2.0 and 3.0.[1][4] The optimal pH can vary depending on the specific antibody and its affinity for

Protein A or G. A lower pH is generally required to elute antibodies from Protein G compared to

Protein A.[6] It is recommended to start with a pH of 2.5-3.0 for Protein A and a pH of 2.0-2.7

for Protein G.[4][6][7]

2. Glycine Concentration: The standard concentration for glycine in the elution buffer is typically

0.1 M.[1][4][6] However, concentrations ranging from 0.1 M to 0.2 M have been reported to be

effective.[2][8] Increasing the glycine concentration can sometimes lead to a narrower elution

peak, which can be beneficial for obtaining a more concentrated antibody solution.[9]

3. Immediate Neutralization: Prolonged exposure to low pH can irreversibly damage the

antibody, leading to loss of activity and aggregation.[1][4] Therefore, it is critical to neutralize

the eluted fractions immediately. This is typically achieved by collecting the fractions into tubes

containing a neutralization buffer, such as 1 M Tris-HCl, pH 8.0-9.0.[1][10][11] The volume of

the neutralization buffer should be sufficient to bring the final pH of the eluate to a physiological

range (typically around 7.4).

4. Antibody Stability: While glycine elution is considered a relatively gentle method, some

antibodies are more sensitive to low pH than others.[1][4] If low pH is found to damage the

antibody, alternative, milder elution methods may need to be considered.[4] A study on

monoclonal antibodies against the Her2 receptor showed that while the antibody remained

largely folded in 0.1 M glycine, pH 2.9, harsher denaturants like urea or guanidine HCl led to

partial or complete unfolding.[12]
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Elution Buffer
Typical
Concentration &
pH

Advantages Disadvantages

Glycine-HCl
0.1 - 0.2 M, pH 2.0 -

3.0[2][4]

Effective for most

antibodies, reusable

matrix, relatively

gentle.[4]

Requires immediate

neutralization,

potential for acid-labile

antibody denaturation.

[2][4]

Citric Acid 0.1 M, pH ~3.0

Effective elution, can

be a good alternative

to glycine.

Can induce

aggregation in some

antibodies.[13]

Acetic Acid 1 M, pH ~3.0
Alternative acidic

buffer.

Can be harsher on

some antibodies

compared to glycine.

High pH Buffers (e.g.,

Diethylamine)
0.05 M, pH 11.5[3]

Useful for acid-

sensitive antibodies.

Can also cause

denaturation, may not

be as efficient as low

pH elution.[3]

Chaotropic Agents

(e.g., MgCl2, Urea)

4 M MgCl2, 6-8 M

Urea[8][14]

Effective for very high-

affinity interactions.

Often denaturing,

requiring refolding

steps.[12]

Experimental Protocol: Antibody Purification using
Glycine Elution
This protocol provides a general procedure for the purification of IgG antibodies from serum

using Protein A or Protein G agarose.

Materials:

Protein A or Protein G Agarose Resin

Chromatography Column
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Binding/Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH

7.4[15]

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 (for Protein A) or pH 2.0-2.7 (for Protein G)[4]

[6]

Neutralization Buffer: 1 M Tris-HCl, pH 8.5[15]

Antibody-containing sample (e.g., serum, clarified cell culture supernatant)

Collection tubes

Procedure:

Column Preparation:

Pack the Protein A or G agarose resin into a suitable chromatography column.

Equilibrate the column by washing with 5-10 column volumes (CVs) of Binding/Wash

Buffer.[15]

Sample Loading:

Clarify the antibody-containing sample by centrifugation or filtration to remove any

particulate matter.

Dilute the sample at least 1:1 with Binding/Wash Buffer to ensure proper pH and ionic

strength for optimal binding.[15]

Load the diluted sample onto the equilibrated column. The flow rate should be slow

enough to allow for efficient binding.

Washing:

Wash the column with 5-10 CVs of Binding/Wash Buffer to remove non-specifically bound

proteins.[15]
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Monitor the absorbance of the flow-through at 280 nm until it returns to baseline, indicating

that all unbound proteins have been washed away.

Elution:

Prepare collection tubes by adding a predetermined volume of Neutralization Buffer. A

common practice is to add 100 µL of 1 M Tris-HCl, pH 8.5 for every 1 mL of eluate to be

collected.[15]

Apply the Elution Buffer to the column. For Protein A, use 0.1 M glycine pH 3.0; for Protein

G, use 0.1 M glycine pH 2.0.[6]

Begin collecting fractions immediately as the elution buffer is applied. Collect fractions of a

suitable volume (e.g., 0.5-1 mL).

Gently mix the collected fractions to ensure immediate neutralization.

Analysis of Eluted Fractions:

Measure the protein concentration of each fraction by monitoring the absorbance at 280

nm. An absorbance of 1.38 is roughly equivalent to 1 mg/mL for IgG.[15]

Pool the fractions containing the purified antibody.

Analyze the purity of the pooled sample by SDS-PAGE.

Column Regeneration and Storage:

To reuse the column, wash it with 5 CVs of Elution Buffer followed by at least 5 CVs of

Binding/Wash Buffer.[15]

For long-term storage, equilibrate the column with a storage buffer containing a

bacteriostatic agent (e.g., PBS with 0.02% sodium azide) and store at 4°C.[15]
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Caption: Workflow for Protein A/G Purification using Glycine Elution.
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Caption: Mechanism of Glycine Elution.
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Problem Possible Cause Solution

Low antibody yield Incomplete elution.

Decrease the pH of the elution

buffer in small increments

(e.g., 0.1-0.2 pH units). Ensure

the column is not overloaded.

Antibody degradation.

Ensure immediate and

complete neutralization of the

eluted fractions. Keep samples

on ice.

Antibody is inactive after

purification
Denaturation due to low pH.

Test a slightly higher elution

pH. If the antibody is very acid-

labile, consider alternative,

non-pH-based elution

methods.[4]

High levels of contaminants in

the eluate
Inefficient washing.

Increase the wash volume

(more column volumes).

Ensure the absorbance at 280

nm returns to baseline before

elution.

Non-specific binding.

Increase the salt concentration

in the binding and wash buffers

to reduce ionic interactions.

Precipitation in eluted fractions
Aggregation due to low pH or

high concentration.

Ensure rapid and thorough

neutralization. Consider eluting

into a larger volume of

neutralization buffer. Some

precipitation may occur with

phosphate buffers after

neutralization.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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